molecular formula C9H9FO2 B1591760 Methyl 2-fluoro-4-methylbenzoate CAS No. 74733-29-2

Methyl 2-fluoro-4-methylbenzoate

Cat. No. B1591760
Key on ui cas rn: 74733-29-2
M. Wt: 168.16 g/mol
InChI Key: LLOLLEPUQXDZSG-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

To a mixture of methyl 2-fluoro-4-methylbenzoate (0.655 g; 3.89 mmol) in carbon tetrachloride (30 mL) was added N-bromosuccinimide (0.840 g; 4.67 mmol) and benzoyl peroxide (0.097 g; 0.390 mmol). The mixture was refluxed for 18 hours and the resulting suspension was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 1 to 12% ethyl acetate in heptane) to give 0.676 g (70%) of methyl 4-(bromomethyl)-2-fluorobenzoate as a solid which was directly used in the next step.
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.097 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1

Inputs

Step One
Name
Quantity
0.655 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.097 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting suspension was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluent 1 to 12% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.676 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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